molecular formula C50H67N11O11S2 B109573 CTOP CAS No. 103429-31-8

CTOP

Cat. No.: B109573
CAS No.: 103429-31-8
M. Wt: 1062.3 g/mol
InChI Key: PZWWYAHWHHNCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of a disulfide bridge between cysteine and penicillamine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

CTOP undergoes various chemical reactions, including:

    Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an oxidation reaction.

    Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at specific amino acid residues to modify its properties.

Common reagents used in these reactions include iodine for oxidation and DTT for reduction. The major products formed are the oxidized or reduced forms of this compound .

Scientific Research Applications

CTOP is extensively used in scientific research due to its high selectivity for the μ-opioid receptor. Some of its applications include:

Mechanism of Action

CTOP exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR). Upon binding, this compound prevents the activation of the receptor by endogenous opioids like endorphins and exogenous opioids like morphine. This inhibition blocks the downstream signaling pathways, leading to reduced analgesic effects and other physiological responses associated with μ-opioid receptor activation .

Comparison with Similar Compounds

CTOP is unique due to its high selectivity for the μ-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:

This compound’s high selectivity for the μ-opioid receptor makes it a valuable tool in research, allowing for more precise studies of this receptor’s role in various physiological and pathological processes.

Biological Activity

4-Bromo-2,6-diaminopyridine (4-Br-2,6-DAP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2,6-diaminopyridine is characterized by the following chemical formula: C5_5H6_6BrN3_3. The presence of bromine and amino groups at specific positions on the pyridine ring significantly influences its biological properties.

Synthesis

The synthesis of 4-Br-2,6-DAP typically involves bromination of 2,6-diaminopyridine followed by purification processes. The compound can be synthesized through various methods, including:

  • Bromination : Direct bromination of 2,6-diaminopyridine using bromine or N-bromosuccinimide (NBS).
  • Recrystallization : To obtain high purity for biological testing.

Antiproliferative Activity

Research has demonstrated that 4-Br-2,6-DAP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HEp-2 (human laryngeal carcinoma)
    • NCI-H460 (non-small cell lung cancer)
    • LN-229 (human glioblastoma)

The compound showed a dose-dependent inhibition of cell growth, with IC50_{50} values ranging from 1.45 to 4.25 μM , indicating its potential as a therapeutic agent against cancer cells .

Cell Line IC50_{50} (μM)
HEp-21.45
NCI-H4604.25
LN-2293.00

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, suggesting that 4-Br-2,6-DAP may interfere with the mitotic process in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-Br-2,6-DAP has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

The compound's activity against these pathogens is attributed to its ability to penetrate microbial membranes and inhibit essential cellular processes .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of 4-Br-2,6-DAP on pancreatic adenocarcinoma cells (Capan-1). The findings indicated that at higher concentrations (100 µM), the compound significantly reduced cell viability while exhibiting minimal toxicity towards normal peripheral blood mononuclear cells (PBMC), highlighting its selectivity for cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyridine derivatives, including 4-Br-2,6-DAP. The results demonstrated enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains, suggesting structural modifications could further optimize its efficacy .

Properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWYAHWHHNCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103429-31-8
Record name Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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